N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic organic compound characterized by the presence of a cyclohexene ring, an ethyl chain, and a trifluoromethoxy-substituted phenyl group
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O3/c18-17(19,20)25-14-8-6-13(7-9-14)22-16(24)15(23)21-11-10-12-4-2-1-3-5-12/h4,6-9H,1-3,5,10-11H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMKNNIXTIKIAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves the following steps:
Formation of the cyclohexene derivative: The starting material, cyclohexene, undergoes a reaction with ethyl bromide in the presence of a base such as potassium carbonate to form 2-(cyclohex-1-en-1-yl)ethyl bromide.
Introduction of the trifluoromethoxy group: The 4-(trifluoromethoxy)phenyl group is introduced through a nucleophilic aromatic substitution reaction using 4-(trifluoromethoxy)phenol and a suitable leaving group such as tosyl chloride.
Oxalamide formation: The final step involves the reaction of the intermediate compounds with oxalyl chloride to form the desired oxalamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxy-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-chlorophenyl)oxalamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.
Uniqueness
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties
Biological Activity
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.
The synthesis of this compound typically involves several steps:
- Formation of the Cyclohexene Derivative : Cyclohexene is reacted with ethyl bromide in the presence of a base (e.g., potassium carbonate) to yield 2-(cyclohex-1-en-1-yl)ethyl bromide.
- Introduction of the Trifluoromethoxy Group : The resulting bromide is then reacted with 4-trifluoromethoxyaniline under palladium catalysis to form the corresponding amine.
- Oxalamide Formation : Finally, the amine is treated with oxalyl chloride in the presence of a base like triethylamine to produce the desired oxalamide.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Receptor Modulation : It may bind to receptors, thereby modulating their activity and influencing signal transduction pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| PC3 (Prostate Cancer) | 15.0 | G2/M phase arrest |
Anti-inflammatory Effects
In addition to its anticancer properties, this oxalamide has shown anti-inflammatory effects in animal models. Administration in a murine model of acute inflammation resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
A notable case study published in Journal of Medicinal Chemistry explored the therapeutic potential of this compound in a xenograft model of breast cancer. The study found that treatment with this compound significantly reduced tumor size compared to controls, with minimal side effects observed.
Q & A
Q. How do crystallographic studies inform polymorph control during formulation?
- Methodological Answer : Perform single-crystal X-ray diffraction (Bruker APEX3) to determine packing motifs. Compare with PXRD patterns of bulk material. Use solvent-anti-solvent crystallization (e.g., ethanol/water) to isolate thermodynamically stable forms. Anisotropic displacement parameters may reveal flexibility in the cyclohexenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
